6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
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Overview
Description
6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is a heterocyclic compound that features a fused pyridine and pyran ring system with a fluorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoropyridine-3-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrano[3,2-b]pyridin-4-one structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom at the 6-position can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of fluorine-substituted analogs .
Scientific Research Applications
6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and other biochemical processes
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Iodo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one: Similar structure but with an iodine atom instead of fluorine.
6-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one: Contains a chlorine atom at the 6-position.
6-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one: Features a bromine atom at the 6-position.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications. This makes it distinct from its halogenated analogs .
Properties
Molecular Formula |
C8H6FNO2 |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydropyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C8H6FNO2/c9-7-2-1-6-8(10-7)5(11)3-4-12-6/h1-2H,3-4H2 |
InChI Key |
VZXVEOHJGISTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)N=C(C=C2)F |
Origin of Product |
United States |
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